molecular formula C5H7ClN2OS B6148204 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole CAS No. 167155-58-0

2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole

Cat. No.: B6148204
CAS No.: 167155-58-0
M. Wt: 178.6
InChI Key:
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Description

2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl methyl ether with thiourea in the presence of a base, followed by methylation using methoxymethyl chloride. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiadiazole derivatives.

Scientific Research Applications

2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-1,3,4-thiadiazole: Lacks the methoxymethyl group, which may affect its reactivity and solubility.

    5-(methoxymethyl)-1,3,4-thiadiazole: Lacks the chloromethyl group, which may reduce its ability to undergo substitution reactions.

    2-(bromomethyl)-5-(methoxymethyl)-1,3,4-thiadiazole: Similar structure but with a bromomethyl group instead of chloromethyl, which may alter its reactivity.

Uniqueness

2-(chloromethyl)-5-(methoxymethyl)-1,3,4-thiadiazole is unique due to the presence of both chloromethyl and methoxymethyl groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

167155-58-0

Molecular Formula

C5H7ClN2OS

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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